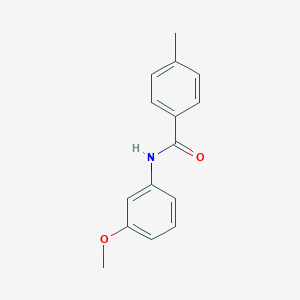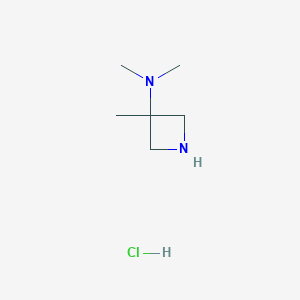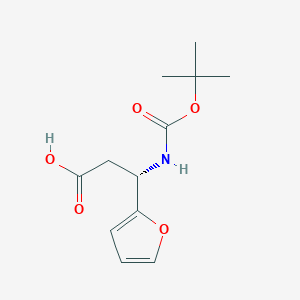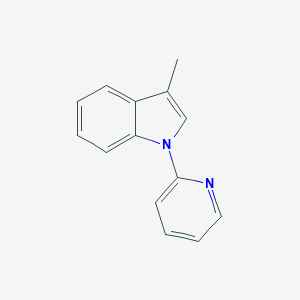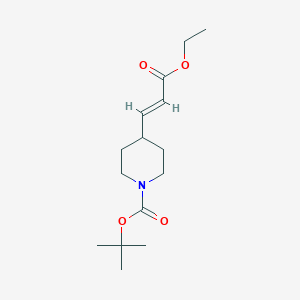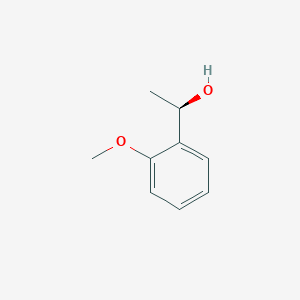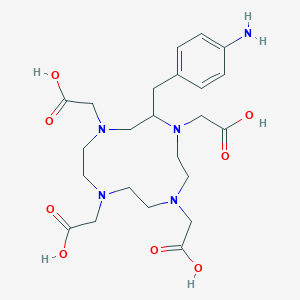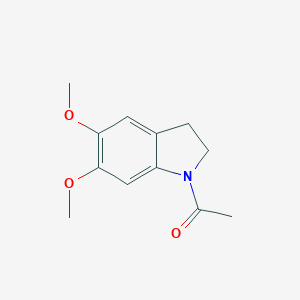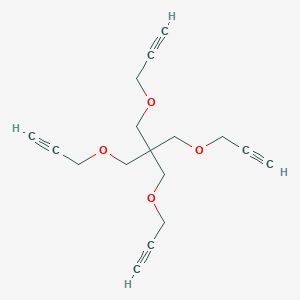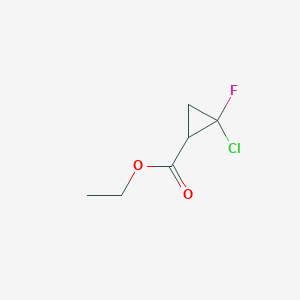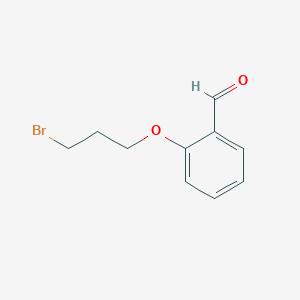
2-(3-Bromopropoxy)benzaldehyde
Descripción general
Descripción
2-(3-Bromopropoxy)benzaldehyde is a unique chemical compound with the linear formula C10H11BrO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A new mononuclear Cu (II) complex [Cu (L 2 ) (H 2 O) 2 ], where L is the Schiff base 2- [2- (3-bromopropoxy)benzylideneamino] benzoic acid, was synthesized and covalently anchored onto an amino-functionalized SBA-15 mesoporous silica in order to obtain an efficient heterogeneous catalyst .Molecular Structure Analysis
The molecular formula of 2-(3-Bromopropoxy)benzaldehyde is C10H11BrO2 . The SMILES string representation is O=CC1=CC=CC=C1OCCCBr .Chemical Reactions Analysis
2-(3-Bromopropoxy)benzaldehyde is reductive and can be reduced to the corresponding alcohol . It can be used as a starting material in organic synthesis for the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The molar mass of 2-(3-Bromopropoxy)benzaldehyde is 243.1. It has a density of 1.419g/cm 3, a boiling point of 344.1°C at 760 mmHg, a flashing point of 161.9°C, and a vapor pressure of 6.75E-05mmHg at 25°C. Its refractive index is 1.575 .Aplicaciones Científicas De Investigación
Enzyme Catalysis and Reaction Engineering
2-(3-Bromopropoxy)benzaldehyde is studied in the context of enzyme catalysis. For instance, Benzaldehyde lyase (BAL) catalyses the formation and cleavage of benzoin derivatives, indicating a potential role for 2-(3-Bromopropoxy)benzaldehyde in enzyme-driven asymmetric synthesis (Kühl et al., 2007).
Organic Synthesis and Chemistry
The compound is relevant in organic synthesis, as seen in studies exploring the Wittig reaction of benzaldehydes, and the production of 3-arylprop-2-ynoic acids (Thiemann et al., 2016). Another study highlights the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using palladium-catalyzed ortho-bromination (Dubost et al., 2011).
Catalysis and Chemical Reactions
2-(3-Bromopropoxy)benzaldehyde's potential applications in catalysis are noted in various studies. For instance, research on the reduction of benzaldehyde on metal oxides provides insights into catalytic reactions involving benzaldehyde derivatives (Haffad et al., 1997). Additionally, the catalytic properties of the metal-organic framework compound Cu3(BTC)2 in benzaldehyde transformation are explored (Schlichte et al., 2004).
Photocatalysis and Green Chemistry
In the realm of green chemistry and photocatalysis, the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium is investigated, highlighting the potential role of 2-(3-Bromopropoxy)benzaldehyde in environmentally friendly chemical processes (Lima et al., 2017).
Antioxidant, Antimicrobial, and Anticancer Properties
Research also extends to the evaluation of antioxidant, antimicrobial, and anticancer properties of benzaldehyde derivatives, suggesting possible biomedical applications for 2-(3-Bromopropoxy)benzaldehyde (Konuş et al., 2019).
Chemical Synthesis and Analysis
The synthesis and computational analysis of benzaldehyde derivatives, including 2-(3-Bromopropoxy)benzaldehyde, are investigated, contributing to the understanding of its chemical properties and potential applications in various fields of chemistry (Balachander & Manimekalai, 2017).
Mecanismo De Acción
The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdrawn electron density from the carbonyl, thereby, increasing its electrophilicity .
Safety and Hazards
Direcciones Futuras
The catalytic activity of the free or immobilized Cu (II) complex was tested in the oxidation of cyclohexene with H 2 O 2 under an air atmosphere and the dismutation reaction of the superoxide radical anions with very good results. In addition, catalyst reuse tests claim its suitability in alkene oxidation processes or as a biomimetic catalyst . This suggests potential future directions in the field of catalysis and organic synthesis.
Propiedades
IUPAC Name |
2-(3-bromopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICQIIJKZUOCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292607 | |
| Record name | 2-(3-bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)benzaldehyde | |
CAS RN |
17954-11-9 | |
| Record name | NSC84067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



